![molecular formula C16H21N3O5 B5637338 7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)
7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives typically involves multistep synthetic routes starting from selected precursors. For example, compounds similar to the one have been synthesized using Michael addition reactions of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions (Tsukamoto et al., 1995). These methods emphasize the versatility and complexity of synthesizing spirocyclic compounds.
Molecular Structure Analysis
Spirocyclic compounds like "7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one" often display unique molecular structures due to their spiro-configuration, where a single atom is a part of two separate rings. This configuration can significantly affect the compound's reactivity and physical properties. Structural analysis through techniques such as X-ray diffraction has revealed that these compounds can adopt different conformations depending on the substituents and ring tension (Żesławska et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic diazaspirodecanone derivatives is influenced by their unique structural features. For instance, the presence of both oxa and diaza groups within the spirocyclic framework can enable a variety of chemical transformations, including cycloadditions, Michael additions, and nucleophilic substitutions, providing a pathway to a broad range of derivatives with potential biological activity (Reddy et al., 2014).
Physical Properties Analysis
The physical properties of compounds like "7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one" can vary widely depending on their molecular structure. Spirocyclic compounds often exhibit unique solubility, melting points, and crystal structures. For example, the crystal structure analysis provides insights into the molecular conformation, packing, and potential hydrogen bonding interactions, which are crucial for understanding the compound's solubility and melting point (Parvez et al., 2001).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, of spirocyclic compounds are significantly influenced by their structural features. The presence of electron-withdrawing or donating groups, the strain within the spirocyclic framework, and the stereochemistry can all affect the compound's chemical behavior. These properties are crucial for designing compounds with desired biological activities and for understanding their mechanism of action (Thanusu et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-[2-(3-methoxy-2-oxopyridin-1-yl)acetyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-17-10-16(24-15(17)22)6-4-8-19(11-16)13(20)9-18-7-3-5-12(23-2)14(18)21/h3,5,7H,4,6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPKJDOGBRJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(C2)C(=O)CN3C=CC=C(C3=O)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)
![(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)

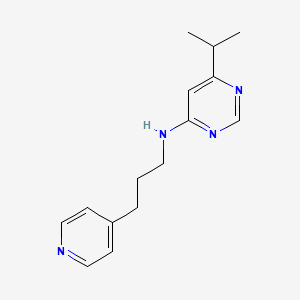
![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)
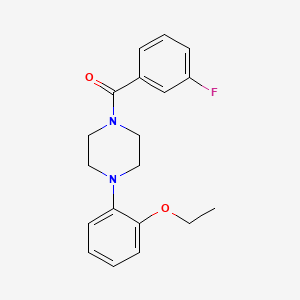
![N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5637300.png)
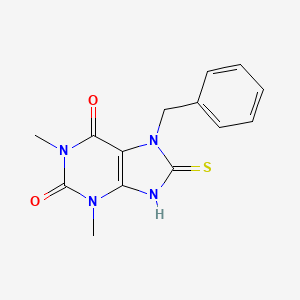
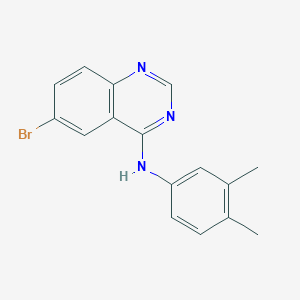
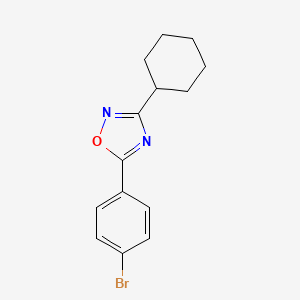
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5637326.png)
![2-chloro-4-[6-(trifluoromethyl)pyridin-3-yl]benzamide](/img/structure/B5637344.png)

![1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5637349.png)